1-[2-(3-Bromophenyl)-ethyl]-1H-pyrazol-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(3-Bromophenyl)-ethyl]-1H-pyrazol-4-ol is a heterocyclic compound featuring a pyrazole ring substituted with a 3-bromophenyl ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(3-Bromophenyl)-ethyl]-1H-pyrazol-4-ol typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via a [3+2] cycloaddition reaction between an alkyne and a hydrazine derivative.
Introduction of the 3-Bromophenyl Ethyl Group: This step can be achieved through a Friedel-Crafts alkylation reaction, where the pyrazole ring is alkylated with a 3-bromophenyl ethyl halide in the presence of a Lewis acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(3-Bromophenyl)-ethyl]-1H-pyrazol-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the 3-bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
1-[2-(3-Bromophenyl)-ethyl]-1H-pyrazol-4-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[2-(3-Bromophenyl)-ethyl]-1H-pyrazol-4-ol involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide: A pyrazoline derivative with similar structural features.
2-(3-Bromo-phenyl)-oxazole: Another heterocyclic compound with a bromophenyl group.
Uniqueness: 1-[2-(3-Bromophenyl)-ethyl]-1H-pyrazol-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H11BrN2O |
---|---|
Molecular Weight |
267.12 g/mol |
IUPAC Name |
1-[2-(3-bromophenyl)ethyl]pyrazol-4-ol |
InChI |
InChI=1S/C11H11BrN2O/c12-10-3-1-2-9(6-10)4-5-14-8-11(15)7-13-14/h1-3,6-8,15H,4-5H2 |
InChI Key |
IEMJWPCEFBFKLP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CCN2C=C(C=N2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.